3-Trifluoromethylsulfanyl-1H-pyridine-2-thione
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Overview
Description
3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyridine derivatives using reagents such as trifluoromethylsulfenyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, such as nitrogen, at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Trifluoromethylsulfanyl-1H-pyridine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar structure but lacks the sulfanyl group.
Trifluoromethylthioanisole: Contains a trifluoromethylsulfanyl group attached to an anisole ring instead of a pyridine ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Uniqueness: 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is unique due to the presence of both a trifluoromethylsulfanyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBSDYIZNUWBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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